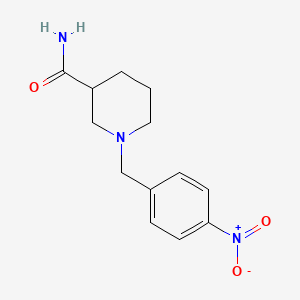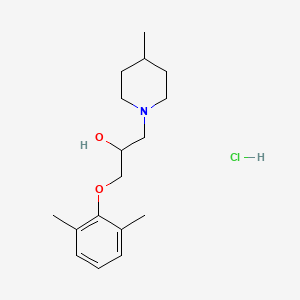
1-(4-nitrobenzyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrobenzyl)-3-piperidinecarboxamide, also known as NPC 15437, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperidinecarboxamide family, which has been extensively studied for their various pharmacological properties. NPC 15437 has been shown to exhibit potent activity against several diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the levels of amyloid-beta protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 in lab experiments is its potent activity against various diseases. It has been shown to exhibit activity against cancer, inflammation, and neurodegenerative disorders. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of using 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 in cancer treatment. Another area of interest is its potential as a neuroprotective agent. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its potential for the treatment of other neurodegenerative disorders. Additionally, the development of novel analogs of 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 involves a multi-step process that includes the reaction of 4-nitrobenzaldehyde with piperidinecarboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final compound is purified using various chromatographic techniques to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been extensively studied for its potential therapeutic applications. Its ability to inhibit the growth of cancer cells has been demonstrated in several studies. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19/h3-6,11H,1-2,7-9H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZWCIDUGRUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)methyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)

![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)